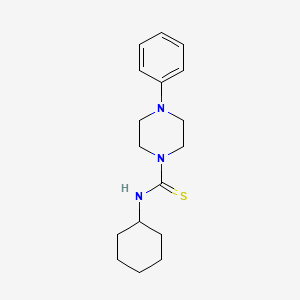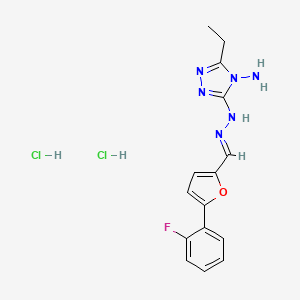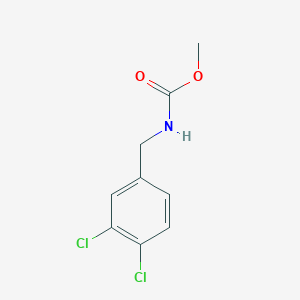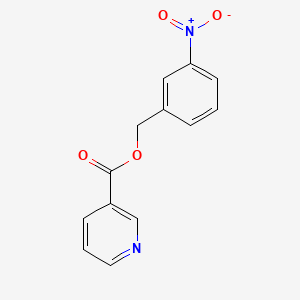
N-cyclohexyl-4-phenyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-phenyl-1-piperazinecarbothioamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. CPP has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Furthermore, CPP has been found to modulate the activity of ion channels such as the voltage-gated calcium channels and the NMDA receptors.
Biochemical and Physiological Effects:
CPP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. CPP has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, indicating its potential as an antioxidant agent. In addition, CPP has been found to reduce the levels of pain and anxiety in animal models, indicating its potential as an analgesic and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It exhibits a wide range of biological and pharmacological activities, making it a potential candidate for the treatment of various diseases. However, CPP also has some limitations for lab experiments. It has a relatively low solubility in water, which can affect its bioavailability. In addition, the mechanism of action of CPP is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on CPP. Firstly, further studies are needed to elucidate the mechanism of action of CPP and its potential targets in the brain. Secondly, more studies are needed to investigate the potential therapeutic applications of CPP in various fields of medicine. Thirdly, studies are needed to optimize the synthesis method of CPP and improve its bioavailability. Finally, studies are needed to investigate the potential side effects of CPP and its safety profile in humans.
Conclusion:
In conclusion, N-cyclohexyl-4-phenyl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP exhibits a wide range of biological and pharmacological activities and has been investigated for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent. Further studies are needed to elucidate the mechanism of action of CPP, optimize its therapeutic potential, and investigate its safety profile in humans.
Métodos De Síntesis
The synthesis of CPP involves the reaction between cyclohexylamine, phenylpiperazine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction results in the formation of CPP as a yellow crystalline solid. The yield of CPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPP has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, CPP has been found to modulate the activity of ion channels and transporters, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclohexyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFXAIFLOBZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-phenylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)

![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)


![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
